N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETAMIDE
Description
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a quinazolinyl moiety with a tetrahydrocarbazolyl group
Properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-20(24-26-21(28)16-9-1-4-10-17(16)23-22(26)29)13-25-18-11-5-2-7-14(18)15-8-3-6-12-19(15)25/h1-2,4-5,7,9-11H,3,6,8,12-13H2,(H,23,29)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIGEIRQAQXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)NN4C(=O)C5=CC=CC=C5NC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazolinyl and tetrahydrocarbazolyl intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinyl or carbazolyl moieties, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETAMIDE can be compared to other similar compounds, such as:
3-(4-Oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide: This compound shares the quinazolinyl moiety but differs in the substituents attached to it.
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2-methylphenyl)acetamide: Similar in structure but with different substituents, leading to variations in chemical properties and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
